(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide
Overview
Description
(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are compounds containing a carbon-nitrogen double bond conjugated with a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Enamide: The final step involves the formation of the enamide by reacting the intermediate with a cyano group and appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the indole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential biological activity. Compounds containing indole and furan rings are often investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicine, derivatives of this compound might be explored for therapeutic applications. The presence of the indole moiety is particularly significant, as many indole derivatives are known to interact with biological targets.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group and indole moiety could play crucial roles in binding to molecular targets, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)prop-2-enamide: Similar structure but without the methyl group on the indole ring.
(2E)-2-cyano-N-(thiophen-2-ylmethyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide lies in its specific combination of functional groups and rings, which can impart distinct chemical and biological properties. The presence of both furan and indole rings, along with the cyano group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-12-16(15-6-2-3-7-17(15)21-12)9-13(10-19)18(22)20-11-14-5-4-8-23-14/h2-9,21H,11H2,1H3,(H,20,22)/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAUUTSGBOBKEJ-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C(\C#N)/C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350152 | |
Record name | STK408353 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5953-35-5 | |
Record name | STK408353 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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